molecular formula C10H7ClN4O B1384421 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1126602-45-6

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No.: B1384421
CAS No.: 1126602-45-6
M. Wt: 234.64 g/mol
InChI Key: BCEATAARWXWOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one ( 1126602-45-6) is a high-purity chemical reagent for research applications. This compound has a molecular formula of C10H7ClN4O and a molecular weight of 234.64 g/mol . As a specialized pyrimidoindole derivative, it serves as a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under a dry environment, and at a constant temperature of 2-8°C . Researchers should note the relevant safety information, including the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Appropriate personal protective equipment is recommended during handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-4-2-1-3-5-6(4)7-8(13-5)14-10(12)15-9(7)16/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEATAARWXWOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(N2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191495
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126602-45-6
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126602-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyrimidine ring. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrimidine Ring Formation: The chlorinated indole is reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. For instance, modifications to the 2-amino group have resulted in compounds that inhibit tumor growth in various cancer cell lines.

Antimicrobial Properties

Studies have demonstrated that 2-amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Case Study: Bacterial Inhibition

In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential use as an antibacterial agent.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.

Case Study: Kinase Inhibition

Research indicates that certain derivatives of this compound can inhibit specific kinases involved in cancer progression, providing a pathway for targeted cancer therapies.

Synthesis of Novel Compounds

The unique structure of this compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.

Table 2: Synthesis Pathways

Reaction TypeDescription
Substitution ReactionsModifications at the amino group
CyclizationFormation of fused ring systems
FunctionalizationAddition of functional groups

Biological Activity

2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one, a compound with the CAS number 1126602-45-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

The compound has the molecular formula C10H7ClN4OC_{10}H_7ClN_4O and a molecular weight of 234.64 g/mol. It is characterized by its unique pyrimido-indole structure, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory effects on various kinases and potential anticancer properties. Below are key areas of biological activity:

1. Kinase Inhibition

The compound has been studied for its inhibitory effects on several receptor tyrosine kinases (RTKs), including:

Kinase Inhibition (IC50)
VEGFR-222.6 ± 4.5 nM
PDGFR-β40.3 ± 5.1 nM
EGFR15.07 ± 3.1 nM
Flt-339.6 ± 4.1 nM

These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment by targeting these pathways, which are often dysregulated in tumors .

2. Anticancer Activity

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, one study reported a tumor growth inhibition (TGI) of 76% at a dosage of 35 mg/kg in a COLO-205 xenograft mouse model . This highlights its potential as an effective anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:

  • GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), an important regulator in various cellular processes including metabolism and cell cycle progression .

4. Cytotoxicity and Selectivity

In cytotoxicity assays against cancer cell lines, the compound displayed promising results with minimal toxicity towards normal cells, indicating a degree of selectivity that is desirable for anticancer agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Kinase Inhibition : A detailed structure–activity relationship (SAR) analysis revealed that modifications to the pyrimido-indole scaffold could enhance inhibitory potency against GSK-3β while improving metabolic stability .
  • Antitumor Efficacy : In a study involving MDA-MB-435 xenografts, the compound demonstrated significant antitumor effects, supporting its potential use in combination therapies for breast cancer .
  • Combination Chemotherapy Potential : Research has explored its use in combination with other chemotherapeutic agents, suggesting enhanced efficacy when paired with antiangiogenic drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related heterocycles, emphasizing substituent effects, biological activity, and synthetic pathways.

Structural Analogues

Compound Name Core Structure Substituents Key Features
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one Pyrimido[4,5-b]indole 2-NH₂, 5-Cl Chlorine enhances electrophilicity; amino group enables hydrogen bonding .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine 1-CH₃, 6-Ph, 2-NH₂ Mutagenic heterocyclic amine formed in cooked foods; carcinogenic properties .
4,6-Dichloro-9H-pyrimido[4,5-b]indole Pyrimido[4,5-b]indole 4-Cl, 6-Cl Dichloro substitution increases reactivity in nucleophilic substitution reactions .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-CH₃ Anticancer activity via thiazole core; methyl groups enhance lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via multi-step protocols involving chlorination and cyclization. For example, a precursor like 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine (analogous to compound 10 in ) can be prepared by refluxing with POCl₃ at 110–120°C for 4 hours, followed by neutralization with NH₃·H₂O and purification via column chromatography (70% yield). To improve yields:

  • Optimize reaction time and temperature (e.g., microwave-assisted synthesis reduces time).
  • Use anhydrous conditions to minimize side reactions.
  • Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Confirm substitution patterns and hydrogen environments. For example, aromatic protons in similar indole derivatives appear at δ 7.2–8.9 ppm, while NH₂ groups resonate near δ 6.5–7.0 ppm ().
  • HRMS : Validate molecular weight (e.g., [M+1]⁺ peaks).
  • Column Chromatography : Use silica gel with chloroform/methanol gradients for purification ().
  • Melting Point Analysis : Compare with literature values to assess purity (e.g., derivatives in melt at 150–224°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrimidoindole derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvate formation. Strategies include:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., used XRD to confirm bond lengths and angles).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., proton exchange in NH₂ groups).
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., ’s molecular docking studies).

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound in kinase inhibition?

Methodological Answer:

  • Kinase Assays : Test inhibition against the human kinome (518 kinases, ) using ATP-competitive assays.
  • Analog Synthesis : Introduce substituents at the 5-chloro position (e.g., arylthio groups, as in ) and compare IC₅₀ values.
  • Homology Modeling : Build models of kinase binding pockets (e.g., PDGFR-β in ) to predict interactions.
  • Data Analysis : Use clustering algorithms to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. How can researchers address low solubility in biological assays for this hydrophobic compound?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion.
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability ( used similar strategies for antiviral testing).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.